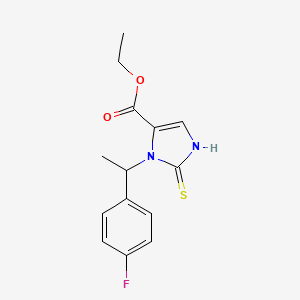
Einecs 284-627-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Einecs 284-627-7 is a useful research compound. Its molecular formula is C14H15FN2O2S and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Einecs 284-627-7 refers to a specific chemical compound that is regulated under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) framework. This compound is notable for its various biological activities and potential implications in environmental and health contexts. Understanding its biological activity is crucial for assessing its safety and regulatory status.
Chemical Profile
- Chemical Name : Not explicitly stated in the search results.
- EC Number : 284-627-7
- CAS Number : Not provided.
- Regulatory Status : Subject to REACH regulations.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicological Effects :
- Studies indicate potential toxic effects on human health, particularly concerning respiratory and dermal exposure.
- Some data suggest that the compound may exhibit cytotoxicity, affecting cell viability in certain assays.
-
Ecotoxicological Impact :
- Research highlights the potential for environmental toxicity, particularly in aquatic systems.
- The compound may disrupt aquatic life through bioaccumulation and toxicity to non-target organisms.
-
Mechanisms of Action :
- The exact mechanisms by which this compound exerts its biological effects are still under investigation.
- Preliminary studies suggest involvement in oxidative stress pathways, which could lead to cellular damage.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Toxicity | Potential cytotoxic effects on human cells | |
| Ecotoxicity | Harmful effects on aquatic organisms | |
| Mechanism of Action | Involvement in oxidative stress pathways |
Case Study 1: Human Health Impacts
A study conducted by the European Chemicals Agency (ECHA) evaluated the health impacts of this compound. The findings indicated that exposure could lead to respiratory issues and dermal irritation, particularly in occupational settings where handling is frequent.
Case Study 2: Environmental Assessment
In an ecotoxicological assessment, researchers investigated the impact of this compound on freshwater ecosystems. The results demonstrated significant toxicity to fish species at concentrations commonly found in industrial runoff, raising concerns about its environmental persistence and bioaccumulation potential.
Research Findings
Recent research has focused on the following areas:
-
Cytotoxicity Studies :
- In vitro assays have shown that this compound can induce apoptosis in various cell lines, suggesting a need for further investigation into its long-term effects on human health.
-
Environmental Fate :
- Studies indicate that the compound may persist in the environment, with potential for accumulation in sediment and biota, leading to chronic exposure scenarios.
-
Regulatory Responses :
- Due to its identified risks, this compound has been included in regulatory discussions regarding restrictions under REACH, with ongoing evaluations of its safety profile.
Table 2: Key Research Findings
Properties
CAS No. |
84946-23-6 |
|---|---|
Molecular Formula |
C14H15FN2O2S |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
ethyl 3-[1-(4-fluorophenyl)ethyl]-2-sulfanylidene-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2S/c1-3-19-13(18)12-8-16-14(20)17(12)9(2)10-4-6-11(15)7-5-10/h4-9H,3H2,1-2H3,(H,16,20) |
InChI Key |
OFYFNDCPGJFWRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=S)N1C(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















